

# Application Notes and Protocols for ANTS

## Labeling of N-Glycans

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### Compound of Interest

Compound Name: ANTS

Cat. No.: B149225

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## Introduction

The analysis of N-linked glycans is a critical aspect of glycoprotein characterization in various fields, including disease biomarker discovery and the quality control of biopharmaceuticals. 8-Aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) is a fluorescent dye widely used for the derivatization of glycans. This labeling process, based on reductive amination, attaches the highly charged **ANTS** molecule to the reducing end of the N-glycan. The resulting labeled glycans can then be effectively separated and analyzed using techniques such as Capillary Electrophoresis (CE) and Fluorescence-Assisted Carbohydrate Electrophoresis (FACE). The three sulfonic acid groups on the **ANTS** molecule provide a high negative charge that is nearly independent of pH, which facilitates excellent electrophoretic separation and sensitive detection.<sup>[1]</sup>

## Data Presentation: Comparison of Common N-Glycan Labels

The choice of fluorescent label can significantly impact the sensitivity and the analytical method used for N-glycan analysis. Below is a summary of the key characteristics of **ANTS** compared to other commonly used labels, 2-Aminobenzamide (2-AB) and 8-Aminopyrene-1,3,6-trisulfonic acid (APTS).

Feature	ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)	2-AB (2-aminobenzamide)	APTS (8-aminopyrene-1,3,6-trisulfonic acid)
Charge	Highly negative (3 sulfonic acid groups)	Neutral	Highly negative (3 sulfonic acid groups)
Primary Analytical Techniques	Capillary Electrophoresis (CE), Fluorescence-Assisted Carbohydrate Electrophoresis (FACE)	HILIC-HPLC with fluorescence detection, Mass Spectrometry (MS)	Capillary Electrophoresis (CE), CE-LIF (Laser-Induced Fluorescence)
Relative Fluorescence Sensitivity	High	Moderate	High
Mass Spectrometry Sensitivity	Good in negative ion mode	Poor ionization efficiency	Difficult for MALDI-MS analysis
Key Advantages	Excellent for high-resolution electrophoretic separation of neutral and sialylated glycans.	Well-established for HILIC separations with extensive databases for glycan identification. <sup>[1]</sup>	Very high sensitivity for CE-LIF applications.
Considerations	Excess label needs to be removed post-reaction.	Lower sensitivity compared to other labels.	Can be challenging for MS-based detection.

## Experimental Protocols

### I. Enzymatic Release of N-Glycans from Glycoproteins

This protocol describes the release of N-linked glycans from a glycoprotein sample using the enzyme PNGase F.

**Materials:**

- Glycoprotein sample
- Denaturing buffer (e.g., 5% SDS, 500 mM DTT)
- Non-ionic detergent (e.g., 10% NP-40)
- PNGase F
- Reaction buffer (e.g., 5x PBS)
- Water, purified (e.g., Milli-Q)
- Heating block or water bath
- Microcentrifuge tubes

**Procedure:**

- Denaturation: In a microcentrifuge tube, combine the glycoprotein sample with the denaturing buffer. For example, for a sample in 9  $\mu$ L of water, add 1  $\mu$ L of denaturing buffer.
- Incubate the mixture at 100°C for 10 minutes to denature the protein.
- Allow the sample to cool to room temperature.
- Detergent Addition: Add a non-ionic detergent to the denatured protein solution. For example, add 2  $\mu$ L of 10% NP-40 solution. This sequesters the denaturing agent, preventing it from inhibiting the subsequent enzymatic reaction.
- Enzymatic Digestion: Add the reaction buffer and PNGase F to the sample. For example, add 6  $\mu$ L of purified water, 1  $\mu$ L of 5x PBS, and 1  $\mu$ L of PNGase F.
- Gently mix the contents and incubate the reaction overnight (approximately 16 hours) at 37°C to ensure complete release of N-glycans.

- The released N-glycans are now ready for labeling. For some applications, the released glycans may need to be purified and dried prior to labeling.

## II. ANTS Labeling of Released N-Glycans

This protocol details the covalent attachment of **ANTS** to the reducing end of the released N-glycans via reductive amination.

### Materials:

- Dried, released N-glycan sample
- **ANTS** labeling solution: 0.1 M **ANTS** in 15% aqueous acetic acid
- Sodium cyanoborohydride (NaCNBH<sub>3</sub>) reducing solution: 1 M NaCNBH<sub>3</sub> in DMSO
- Heating block or incubator
- Microcentrifuge

### Procedure:

- Ensure the released N-glycan sample is completely dry. This can be achieved using a vacuum centrifuge.
- Reconstitution and Labeling: To the dried glycan sample, add 5 µL of the **ANTS** labeling solution. Ensure the sample is fully dissolved.
- Reduction: Add 5 µL of the sodium cyanoborohydride reducing solution to the mixture.
- Gently vortex the tube to mix the contents thoroughly.
- Incubation: Incubate the reaction mixture for 16 hours at 37°C in the dark.[\[2\]](#)
- After incubation, the reaction can be stopped by freezing the sample or proceeding directly to the purification step.

## III. Purification of ANTS-Labeled N-Glycans

This protocol describes the removal of excess **ANTS** label and other reaction components using C18 Solid-Phase Extraction (SPE).

#### Materials:

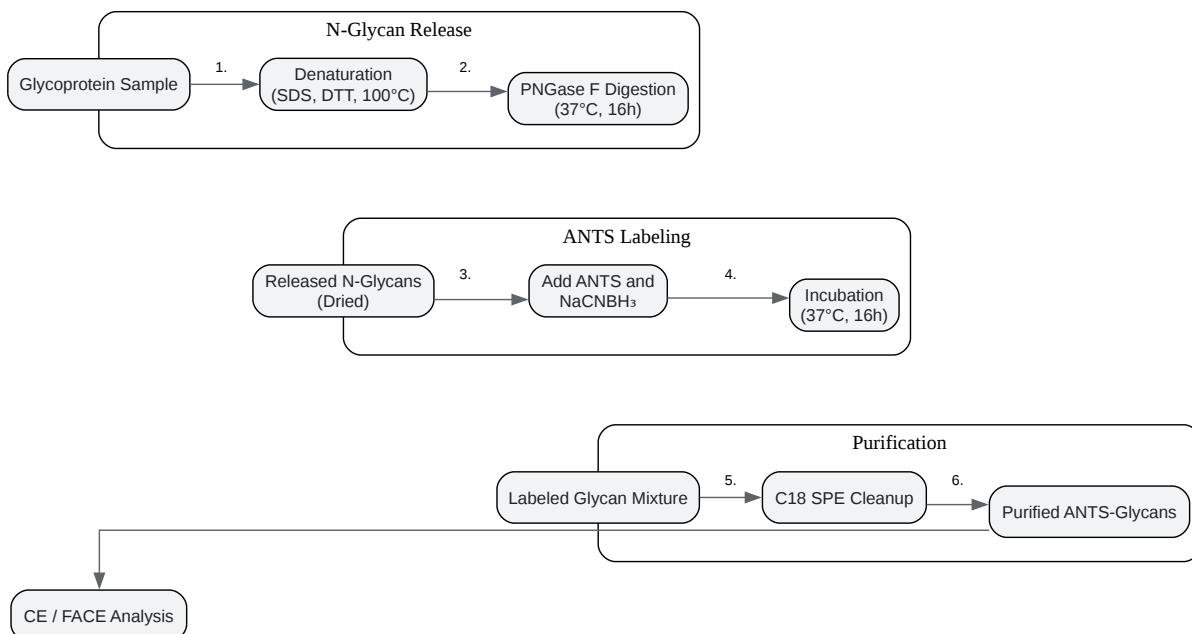
- **ANTS**-labeled N-glycan sample from the previous step
- C18 SPE cartridge
- Acetonitrile (ACN)
- Formic acid
- Purified water
- Vacuum manifold (optional)
- Collection tubes

#### Procedure:

- Cartridge Activation: Activate the C18 SPE cartridge by washing it with 3 mL of 100% acetonitrile.
- Cartridge Equilibration: Equilibrate the cartridge by washing it with 4 mL of purified water.
- Sample Loading: Dilute the **ANTS**-labeled glycan reaction mixture 10-fold with purified water. Load the diluted sample onto the equilibrated C18 SPE cartridge.
- Washing: Wash the cartridge with 2 mL of purified water to remove salts and some of the excess **ANTS**.
- Elution: Elute the **ANTS**-labeled glycans with 0.5–1 mL of a 20% acetonitrile solution containing 0.1% formic acid into a clean collection tube.<sup>[2]</sup> This elution step retains a significant portion of the unreacted, highly charged **ANTS** on the column while eluting the less charged labeled glycans. The purity of the eluted glycans from excess label is typically in the range of 85–95%.<sup>[2]</sup>

- Drying: Dry the eluted sample in a vacuum centrifuge.
- Reconstitution: Resuspend the dried, purified **ANTS**-labeled N-glycans in an appropriate buffer for your downstream analysis (e.g., 20  $\mu$ L of water for FACE analysis).[2]

## Visualizations



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Caption: Experimental workflow for **ANTS** labeling of N-glycans.

Caption: Reductive amination reaction for **ANTS** labeling.

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## References

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